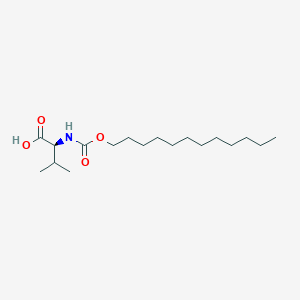

N-Dodecoxycarbonylvaline

Description

Properties

CAS No. |

158961-81-0 |

|---|---|

Molecular Formula |

C18H35NO4 |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

(2S)-2-(dodecoxycarbonylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C18H35NO4/c1-4-5-6-7-8-9-10-11-12-13-14-23-18(22)19-16(15(2)3)17(20)21/h15-16H,4-14H2,1-3H3,(H,19,22)(H,20,21)/t16-/m0/s1 |

InChI Key |

KFXDHGFKZUDVAR-INIZCTEOSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O |

Other CAS No. |

158961-81-0 |

Synonyms |

DDCV compound N-((dodecyloxy)carbonyl)valine N-dodecoxycarbonylvaline N-dodecoxycarbonylvaline, (D)-isomer R-DDCV S-DDCV |

Origin of Product |

United States |

Historical Trajectory of Chiral Selector Development in Separation Science

The challenge of separating enantiomers—molecules that are non-superimposable mirror images of each other—has been a persistent focus in separation science. ajptr.commst.edu Since enantiomers possess identical physical properties like boiling point and solubility, their separation requires a chiral environment that can interact differently with each mirror image. ajptr.comkhanacademy.org Early methods often involved tedious processes like the fractional crystallization of diastereomeric salts. mst.edu

The advent of chromatographic techniques marked a revolutionary shift. The 1980s saw significant progress with the development of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC), where a chiral selector is immobilized on a solid support. ajptr.commst.edu Pioneers in this field developed a variety of CSPs, including those based on polysaccharides (amylose, cellulose), proteins, and macrocyclic antibiotics, which offered broad applicability. ajptr.comchromatographyonline.com

Capillary Electrophoresis (CE) emerged as another powerful technique, prized for its high efficiency. ajptr.com In CE, enantiomeric separation is typically achieved by adding a chiral selector to the background electrolyte. ajptr.comnih.gov This approach led to the exploration of various selectors, including cyclodextrins, crown ethers, and, crucially, chiral surfactants. ajptr.comnih.gov The first use of a chiral surfactant for electrokinetic separations was documented in 1989 with the use of bile salts to resolve racemic amino acid mixtures. nih.gov This paved the way for the development of synthetic chiral surfactants, like N-Dodecoxycarbonylvaline, which are designed to form micelles that act as a "pseudo-stationary phase" for differential interaction with enantiomers. nih.govdoi.org These synthetic surfactants offer high purity and the distinct advantage that their chirality can be selected (e.g., R or S form), allowing for the reversal of elution order, a valuable tool for analysis. doi.org

N Dodecoxycarbonylvaline As a Key Chiral Surfactant in Electrokinetic Separation Methodologies

N-Dodecoxycarbonylvaline (DDCV) has established itself as a highly effective chiral surfactant for enantiomeric separations in Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis. nih.govnih.gov In MEKC, surfactant molecules above a certain concentration aggregate to form micelles. When a chiral surfactant like DDCV is used, these micelles create a chiral microenvironment. The separation of enantiomers occurs based on the differential partitioning of the analytes into these chiral micelles.

The structure of DDCV is key to its function. It consists of a long C12 hydrophobic alkyl chain and a chiral headgroup derived from the amino acid valine. doi.org This amphiphilic nature allows it to form micelles in an aqueous buffer. The chiral recognition mechanism involves a combination of interactions between the analyte and the micelle, including hydrophobic interactions with the micelle's core and stereoselective interactions, such as hydrogen bonding and dipole-dipole interactions, with the chiral valine headgroup at the micelle surface.

Research has demonstrated the versatility of DDCV for separating a wide range of pharmaceutical compounds. nih.govnih.gov It has proven effective for resolving both polar and hydrophobic chiral analytes, often within the same buffer system. nih.gov Studies have focused on optimizing separation conditions, including surfactant concentration, buffer pH, and the use of additives. For instance, an electrolyte system containing 25 mM DDCV with a zwitterionic buffer was found to be highly effective for separating basic pharmaceutical drugs. nih.gov The ability to use either the (R)- or (S)-enantiomer of DDCV is a significant advantage, as it permits an exact reversal of the migration order of the separated enantiomers, which is useful for confirming peak identity and quantifying enantiomeric impurities. doi.orgnih.gov

The performance of DDCV systems has been meticulously studied, with findings showing that factors like the choice of inorganic counterion (e.g., Li+, Na+, K+) can significantly impact peak shape, efficiency, and selectivity. doi.org Lithium-based DDCV systems, for example, have been shown to produce more symmetrical peaks and higher efficiencies compared to sodium or potassium systems. doi.org

| Analyte Class | Specific Compounds | Selector | Typical Buffer System | Observed Selectivities (α) |

|---|---|---|---|---|

| β-Blockers (Antihypertensives) | Atenolol, Metoprolol, Propranolol (B1214883), Pindolol, Acebutolol, Alprenolol (B1662852), Oxprenolol | (R)- or (S)-DDCV | 25 mM DDCV, 100 mM CHES, 10 mM TEA | 1.03 - 1.23 |

| β-Agonists (Bronchodilators) | Salbutamol, Pseudoephedrine, Ephedrine, Norephedrine | (R)- or (S)-DDCV | 25 mM DDCV, 100 mM CHES, 10 mM TEA | 1.03 - 1.23 |

| Phenolic Amino Alcohols | Octopamine, Synephrine, Norphenylephrine | (R)- or (S)-DDCV | 25 mM DDCV with various counterions (Li+, Na+, K+) | Varies with conditions |

| Benzoylated Amino Acids | N-Bz-Alanine, N-Bz-Leucine (as methyl esters) | (S)-DDCV | Phosphate (B84403) buffer | > 1.07 for dinitrobenzoyl derivatives |

Data sourced from studies on DDCV applications in MEKC. doi.orgnih.govdeepdyve.com Selectivity (α) is a measure of the separation factor between two enantiomers.

Overview of Research Domains Investigating N Dodecoxycarbonylvaline

Established Methodologies for this compound Synthesis

The primary and most established method for synthesizing this compound is based on the Schotten-Baumann reaction. This procedure involves the acylation of the amino group of valine with a long-chain alkyl chloroformate. google.comnih.gov

A detailed synthetic procedure is outlined in patent literature, describing the synthesis of (S)-N-dodecoxycarbonylvaline. The process begins with a slurry of (S)-Valine in a solvent system, typically a mixture of water and acetone. The mixture is cooled, and a base, such as sodium hydroxide, is added to facilitate the dissolution of the amino acid and to neutralize the hydrochloric acid generated during the reaction. Subsequently, dodecyl chloroformate is added dropwise to the cooled reaction mixture. The temperature is carefully controlled during the addition to prevent side reactions. After the addition is complete, the mixture is stirred for a period at a low temperature and then allowed to warm to ambient temperature to ensure the reaction goes to completion. google.com

The work-up procedure involves concentrating the solution to remove the organic solvent (acetone), followed by dilution with water. The aqueous phase is then washed with an organic solvent like ethyl acetate (B1210297) to remove any unreacted dodecyl chloroformate or dodecanol. Finally, the aqueous solution is acidified, typically with hydrochloric acid, to a pH of 1. This protonates the carboxylate group, causing the this compound product to precipitate as a solid, which can then be isolated by extraction with an organic solvent and purified. google.com A similar general approach involves preparing the long-chain alkyl chloroformates by reacting the corresponding alcohol with triphosgene (B27547) before reacting it with the amino acid. nih.gov

Table 1: General Synthesis Parameters for (S)-N-Dodecoxycarbonylvaline

| Parameter | Description | Reference |

|---|---|---|

| Starting Materials | (S)-Valine, Dodecyl Chloroformate | google.com |

| Reagents | Sodium Hydroxide, Hydrochloric Acid | google.com |

| Solvent System | Water and Acetone | google.com |

| Reaction Type | Schotten-Baumann Acylation | google.comnih.gov |

| Key Steps | 1. Dissolution of Valine with NaOH at 0-10°C. 2. Dropwise addition of Dodecyl Chloroformate. 3. Stirring and reaction completion. 4. Work-up and acidification to precipitate the product. | google.com |

Strategic Design and Synthesis of this compound Derivatives and Analogs

The versatility of this compound as a chiral selector has prompted extensive research into its derivatives and analogs. By systematically modifying its structure, researchers can fine-tune its physicochemical properties, such as its critical micelle concentration (cmc), hydrophobicity, and chiral recognition ability, to improve separation efficiency and enantioselectivity for a broader range of chiral compounds. google.comacs.org

The hydrophobic alkyl chain is a critical component that dictates the formation and characteristics of the micellar pseudostationary phase in chromatographic applications. Modifications to this part of the molecule can significantly alter the selector's interaction with analytes. The same general synthetic methodology described for this compound is applicable, with the primary change being the substitution of dodecyl chloroformate with a different alkyl or functionalized alkyl chloroformate. google.com

Examples of such modifications include:

Varying Alkyl Chain Length: Analogs like (S)-N-undecoxycarbonylvaline have been synthesized to study the effect of hydrophobicity on separation performance. google.com

Introducing Functional Groups: To alter the polarity and interaction capabilities of the hydrophobic tail, functionalized chains have been incorporated. A notable example is (S)-N-dodecylpolyoxyethylene(4)-oxycarbonylvaline, which includes ether linkages within the lipophilic tail. This modification was achieved by using a starting material like Brij 30, a mixture of polyoxyethylene lauryl and myristyl ethers, to create the corresponding chloroformate before reaction with valine. google.com

The amino acid backbone provides the primary chiral center and the hydrophilic carboxylate headgroup. Changing the amino acid is a direct strategy to alter the steric and electronic environment of the chiral selector, thereby influencing its enantioselective recognition mechanism. google.com The synthesis follows the same Schotten-Baumann-type reaction, substituting valine with other natural or non-natural amino acids. google.comresearchgate.net

This approach has been used to create a library of chiral surfactants, including:

(S)-N-dodecoxycarbonyl-tert-leucine: Synthesized from (S)-tert-leucine, this analog introduces a bulky tert-butyl group, which creates a different chiral environment compared to the isopropyl group of valine. google.comnih.govejbiotechnology.info

(S)-N-dodecoxycarbonylphenylglycine: Prepared from (S)-phenylglycine, this derivative incorporates an aromatic ring directly attached to the chiral center, enabling potential π-π interactions as part of the chiral recognition mechanism. google.com

Other Amino Acid Derivatives: The methodology has been extended to other amino acids such as serine, alanine (B10760859), and proline to generate a range of N-dodecoxycarbonyl amino acid-based chiral selectors. google.com

Table 2: Examples of this compound Analogs and Derivatives

| Compound Name | Modification Type | Starting Amino Acid | Starting Alkyl Source | Reference |

|---|---|---|---|---|

| (S)-N-Undecoxycarbonylvaline | Alkyl Chain Length | (S)-Valine | Undecyl Chloroformate | google.com |

| (S)-N-Dodecylpolyoxyethylene(4)-oxycarbonylvaline | Functionalized Alkyl Chain | (S)-Valine | Polyoxyethylene(4) lauryl ether | google.com |

| (S)-N-Dodecoxycarbonyl-tert-leucine | Amino Acid Backbone | (S)-tert-Leucine | Dodecyl Chloroformate | google.com |

| (S)-N-Dodecoxycarbonylphenylglycine | Amino Acid Backbone | (S)-Phenylglycine | Dodecyl Chloroformate | google.com |

| (S)-N-Dodecoxycarbonylalanine | Amino Acid Backbone | (S)-Alanine | Dodecyl Chloroformate | google.com |

Process Optimization in this compound Synthesis for Enhanced Chiral Selector Performance

The optimization of this compound's synthesis is intrinsically linked to its function as a chiral selector. The ultimate goal is not necessarily to maximize the chemical yield in a single reaction but to produce a selector with the highest possible enantioselectivity and efficiency for separating specific target molecules. doi.orggoogle.com Therefore, "process optimization" in this context refers to the strategic chemical modifications undertaken to enhance its performance in chiral separations.

The key optimization strategies focus on the rational design of the selector's structure:

Enantiomeric Purity: The synthesis must start with an optically pure amino acid (either R or S form) to produce an optically pure surfactant. The ability to easily synthesize both the (R)- and (S)-N-dodecoxycarbonylvaline is a significant advantage, as the reversal of the elution order of enantiomers can be critical for accurately quantifying chiral impurities. doi.org

Systematic Structural Variation: As detailed in section 2.2, the synthesis of a variety of derivatives with different alkyl chains and amino acid backbones is a core optimization strategy. This creates a library of chiral selectors, allowing for the empirical selection of the best-performing surfactant for a given separation problem. For example, the choice between this compound, N-dodecoxycarbonyl-tert-leucine, and N-dodecoxycarbonylphenylglycine allows a chromatographer to test the effects of different steric hindrances (isopropyl vs. tert-butyl) and potential interactions (aliphatic vs. aromatic) at the chiral center. google.com

Modulating Hydrophobicity: The length and nature of the N-alkoxycarbonyl chain are adjusted to control the hydrophobicity of the surfactant. This influences the critical micelle concentration and the partitioning of analytes into the chiral micellar phase, which are key parameters affecting resolution in MEKC. google.comacs.org

In essence, the optimization of the synthesis process is a broader strategy of structural engineering. By creating a diverse set of well-defined chiral surfactants based on the N-alkoxycarbonyl amino acid scaffold, chemists provide the tools needed to optimize complex chiral separation methods.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-N-Dodecoxycarbonylvaline |

| (R)-N-Dodecoxycarbonylvaline |

| N-dodecoxycarbonyl-tert-leucine |

| (S)-N-Dodecoxycarbonyl-tert-leucine |

| N-dodecoxycarbonylphenylglycine |

| (S)-N-Dodecoxycarbonylphenylglycine |

| (S)-Valine |

| Dodecyl chloroformate |

| Sodium hydroxide |

| Hydrochloric acid |

| Acetone |

| Ethyl acetate |

| Triphosgene |

| (S)-N-Undecoxycarbonylvaline |

| (S)-N-Dodecylpolyoxyethylene(4)-oxycarbonylvaline |

| Dodecanol |

| (S)-tert-Leucine |

| (S)-Phenylglycine |

| (S)-N-Dodecoxycarbonylserine |

| (S)-N-Dodecoxycarbonylalanine |

Mechanistic Elucidation of Enantiomeric Discrimination by this compound Micelles

The separation of enantiomers using DDCV micelles is a dynamic process rooted in the differential interactions between the chiral surfactant aggregates and the individual enantiomers of an analyte. eijppr.com These interactions lead to the formation of transient diastereomeric complexes, with varying degrees of stability, which ultimately results in different migration times in techniques like MEKC. medwinpublishers.com The core of this discrimination lies in a combination of factors including analyte partitioning, hydrophobic forces, electrostatic interactions, and hydrogen bonding.

The initial step for chiral recognition involves the partitioning of the analyte from the bulk solution into the micellar pseudostationary phase. This process is governed by an equilibrium that dictates the extent and rate at which an analyte associates with the DDCV micelles. The dynamics of this partitioning are crucial; for instance, enhanced mass transfer can lead to a significant increase in separation efficiency for both hydrophobic and hydrophilic solutes. nih.gov

The partitioning behavior is influenced by the composition of the separation medium. For example, the presence of organic modifiers like acetonitrile (B52724) can alter the partitioning equilibrium. While lower concentrations (0-5%) of acetonitrile often yield the best enantiomeric resolution, more hydrophobic analytes may require higher concentrations (20-25%) to achieve effective separation. nih.gov This indicates that the partitioning is a tunable parameter that can be optimized for specific analytes.

Hydrophobic interactions are a primary driving force for the association of non-polar parts of an analyte with the hydrophobic core of the DDCV micelles. nih.govresearchgate.net These interactions are critical for the initial partitioning of the analyte into the micelle. The dodecyl chain of this compound provides a significant hydrophobic region that facilitates this process. nih.gov

The strength of these hydrophobic interactions can influence the degree of penetration of the analyte into the micelle, thereby affecting its proximity to the chiral center of the DDCV molecule. The folding and assembly of the micellar structure are themselves dominated by hydrophobic forces, creating a specific three-dimensional environment. rsc.org It is within this environment that subtle differences in the hydrophobic interactions of two enantiomers can contribute to their differential retention and, consequently, their separation. The tendency of hydrophobic solutes to aggregate in aqueous solutions to minimize their surface area-to-volume ratio is a key principle at play. mdpi.com

Electrostatic interactions are another key component in the chiral recognition mechanism of DDCV micelles, particularly for charged analytes. rug.nl These forces can be attractive or repulsive and play a significant role in orienting the analyte within the micelle. eijppr.com The carboxylate head group of this compound is negatively charged at typical operating pHs, allowing for electrostatic interactions with positively charged analytes. nih.gov

Hydrogen bonding provides a high degree of specificity and is crucial for the precise orientation of an analyte within the DDCV micelle, which is necessary for effective chiral recognition. nih.gov The valine head group of this compound contains both hydrogen bond donor (amide N-H) and acceptor (carbonyl C=O) sites, allowing for specific hydrogen bonding interactions with suitable analytes. rsc.org

These interactions, along with charge-transfer interactions, are instrumental in stabilizing the transient diastereomeric complexes formed between the chiral surfactant and the analyte enantiomers. eijppr.com The subtle differences in the strength and geometry of these bonds for each enantiomer can lead to significant differences in their affinity for the micelle, thus enabling their separation. The strength of hydrogen bonds can be influenced by the surrounding charges, which can either strengthen or weaken the bond, adding another layer of complexity and tunability to the chiral recognition process. nih.gov

Influence of Aggregate Supramolecular Architecture on Chiral Selectivity

Micellar Electrokinetic Chromatography (MEKC) is a powerful technique used to characterize and utilize chiral micellar systems like those formed by this compound. deepdyve.com In MEKC, the chiral micelles act as a pseudostationary phase, and the differential partitioning of enantiomers into these micelles leads to their separation. nih.gov

The effectiveness of DDCV in MEKC has been demonstrated for the separation of a variety of compounds, including basic pharmaceutical drugs and benzoylated amino acids. nih.govdeepdyve.com The selectivity for enantiomeric pairs can range from 1.03 to 1.23, indicating a significant difference in the interaction of the enantiomers with the chiral micelles. nih.gov

The composition of the MEKC buffer system is critical for optimizing separations. An effective system for many basic drugs consists of 25 mM DDCV, 100 mM of the zwitterionic buffer CHES (2-[N-cyclohexylamino]ethanesulfonic acid), and 10 mM triethylamine (B128534) (TEA). nih.gov The choice of the counterion for DDCV (e.g., Li+, Na+, K+) also has a pronounced effect on peak shape, efficiency, and resolution, with Li+ often providing superior performance. nih.gov Furthermore, the addition of organic modifiers or the use of microemulsions can further tune the selectivity and efficiency of the separation. researchgate.netscispace.com

Table of Enantiomeric Selectivity for Various Analytes using this compound in MEKC

| Analyte | Enantiomeric Selectivity (α) |

| Alprenolol (B1662852) | > 1.07 |

| Atenolol | > 1.07 |

| Metoprolol | > 1.07 |

| Pindolol | > 1.07 |

| Propranolol (B1214883) | > 1.07 |

| N-Benzoyl-Alanine Methyl Ester | > 1.07 |

| N-Benzoyl-Aminobutyric Acid Methyl Ester | > 1.07 |

| N-Benzoyl-Leucine Methyl Ester | > 1.07 |

| This table presents a selection of analytes and their enantiomeric selectivity factors achieved using this compound as a chiral selector in MEKC. Data compiled from various studies. nih.govdeepdyve.com |

Exploration of Microemulsion Systems (MEEKC)

Microemulsion electrokinetic chromatography (MEEKC) has emerged as a powerful enhancement to traditional micellar electrokinetic chromatography (MEKC), particularly for the separation of hydrophobic compounds. core.ac.ukdrexel.edu Microemulsions are thermodynamically stable, optically transparent nanodroplets typically composed of a surfactant, a co-surfactant, and an oil. drexel.edufree.fr In the context of chiral separations, this compound (DDCV) has been successfully incorporated as the chiral surfactant in oil-in-water microemulsion systems. nih.gov

The use of DDCV in a microemulsion formulation offers several advantages over its micellar form. Notably, it provides a significantly larger elution range, more than doubling that of DDCV micelles. nih.gov This expanded range is crucial for the separation of a wider variety of analytes. Interestingly, for the same compounds, the enantioselectivity provided by chiral DDCV microemulsions has been observed to be slightly higher than that of chiral DDCV micelles. nih.gov

One of the key benefits of MEEKC is the ability to fine-tune separations by altering the composition of the microemulsion. drexel.edu For instance, the use of a low surface tension oil like ethyl acetate allows for a lower concentration of the chiral surfactant to be used. nih.gov This, combined with a zwitterionic buffer, results in a low-conductivity microemulsion, enabling the use of higher separation voltages and leading to rapid enantiomeric separations, often in under eight minutes. nih.gov

Research has shown that the identity and stereochemistry of each component within the microemulsion—surfactant, co-surfactant, and oil—have a substantial impact on separation characteristics such as efficiency, enantioselectivity, and resolution. drexel.edu This highlights the unique potential of MEEKC to improve chiral separations through the strategic incorporation of multiple chiral reagents. drexel.edu

A comparative study of DDCV microemulsion, micellar, and butanol-modified micellar systems revealed that at a 2% DDCV concentration, all three systems yielded similar enantioselectivity, resolution, and retention factors. nih.gov However, the microemulsion and butanol-modified micellar phases consistently demonstrated better efficiencies. nih.gov When the DDCV concentration was increased to 4%, the microemulsion system proved far superior, as the analogous micellar and butanol-modified micellar aggregates were unstable at this higher concentration. nih.gov

Table 1: Comparison of DDCV Aggregate Systems (2% DDCV)

| Parameter | Micellar Phase | Butanol-Modified Micellar Phase | Microemulsion Phase |

|---|---|---|---|

| Elution Range | Largest | Intermediate | Smallest |

| Enantioselectivity | Slightly Better | Similar to Others | Similar to Others |

| Resolution | Slightly Better | Slightly Better than Microemulsion | Similar to Others |

| Retention Factors | Slightly Better | Similar to Others | Similar to Others |

| Efficiency | Lower | Consistently Better | Consistently Better |

This table summarizes the comparative performance of different DDCV aggregate systems at a 2% concentration, based on findings from a direct comparison study. nih.gov

Investigations of Vesicular Systems in Electrokinetic Chromatography (EKC)

Vesicles, which are bilayered surfactant structures enclosing an aqueous core, represent another type of pseudostationary phase used in EKC. free.fr Compared to micelles, vesicular systems have been less explored for chiral separations. free.fr However, studies involving DDCV have demonstrated their potential.

In one investigation, mixed unilamellar vesicles were formed using the chiral surfactant DDCV and the cationic surfactant cetyltrimethylammonium bromide (CTAB). nih.gov This approach was taken to enhance the elution range and pH stability of the DDCV system. nih.gov When compared to DDCV micelles and mixed micelles with sodium dodecyl sulfate (SDS), the vesicular system showed distinct chromatographic and electrophoretic parameters. nih.gov This highlights the versatility of DDCV in forming different types of aggregates for chiral separations. nih.gov

Effects of Alcohol-Modified ("Swollen") Micelles and Co-surfactant Incorporation (e.g., 2-hexanol)

The addition of medium-chain alcohols as co-surfactants to a surfactant solution can lead to the formation of "swollen" micelles. researchgate.netnih.gov These alcohols can be incorporated into the micelles, affecting their structure and properties. doi.org In the context of chiral separations with DDCV, the use of co-surfactants like 2-hexanol (B165339) has been investigated to enhance selectivity. researchgate.net

The incorporation of a co-surfactant like n-hexanol can lead to the elongation of micelles. doi.org Molecular dynamics simulations have shown that at low ratios, hexanol is solubilized in the palisade layer of the micelle, while at higher ratios, it can form an oily core, creating swollen micelles. rsc.org This modification of the micellar structure can influence the partitioning of analytes and, consequently, the chiral recognition process.

Studies on DDCV-based systems have explored the impact of both achiral and chiral co-surfactants. drexel.edu Novel dual-chirality microemulsions have been prepared by combining DDCV with the chiral co-surfactant S-2-hexanol. drexel.edu The results were compared with systems using racemic 2-hexanol and the achiral co-surfactant 1-butanol, demonstrating that the stereochemistry of the co-surfactant plays a role in the separation. drexel.edu

In swollen micelle systems with a constant concentration of racemic 2-hexanol, increasing the DDCV concentration led to an increase in both enantioselectivity and resolution for most of the tested compounds, while efficiency remained relatively constant. researchgate.net This suggests that a higher concentration of the chiral selector within the swollen micelle enhances its chiral recognition capabilities. researchgate.net

Table 2: Investigated Co-surfactants with DDCV

| Co-surfactant | Chirality | System Type | Observed Effects |

|---|---|---|---|

| 1-Butanol | Achiral | Microemulsion, Modified Micelle | Served as a baseline for comparison. drexel.edunih.gov |

| 2-Hexanol | Racemic & Chiral (S-) | Swollen Micelle, Microemulsion | Influenced enantioselectivity and resolution. drexel.eduresearchgate.net |

This table provides examples of co-surfactants used in conjunction with DDCV and their impact on chiral separation systems.

Theoretical Models and Quantitative Structure-Selectivity Relationships

Application of Van't Hoff Relationship for Thermodynamic Quantification of Micellar Solubilization

The Van't Hoff relationship, which describes the temperature dependence of the equilibrium constant, has been effectively applied to determine the thermodynamic quantities of micellar solubilization for chiral pharmaceutical compounds in aqueous solutions of this compound. drexel.edudrexel.edu By conducting separations at various temperatures in micellar electrokinetic chromatography (MEKC), a Van't Hoff plot can be constructed. wikipedia.org This plot is instrumental in estimating the change in enthalpy (ΔH) and entropy (ΔS) of a chemical process. wikipedia.org

This thermodynamic analysis provides valuable insights into the driving forces behind the chiral recognition process. For instance, it can reveal whether the transfer of an analyte from the aqueous phase to the micellar phase is enthalpically or entropically driven. Such information is crucial for understanding the mechanism of separation and for optimizing separation conditions.

Models Describing Nonlinear Enantioselectivity Dependencies in Mixed Micellar Systems

In mixed micellar systems containing both chiral and achiral surfactants, the relationship between the mole fraction of the chiral surfactant and the observed enantioselectivity is often nonlinear. chemrxiv.orgchemrxiv.org This phenomenon suggests cooperative effects within the mixed micelles. chemrxiv.org

Several hypotheses have been proposed to explain this nonlinear behavior:

Synergistic and Antagonistic Interactions: The pseudo-separation model can be used to describe the interactions between the different surfactant types. chemrxiv.org

Chiral Transfer: It is possible for the chiral surfactant to induce a chiral conformation in the achiral surfactant within the mixed micelle, a concept well-established in helical supramolecular systems. chemrxiv.org

Enhanced Cooperative Chiral Recognition: The combination of chiral and achiral surfactants may lead to an enhanced cooperative recognition of the enantiomers. chemrxiv.org

Studies on mixed micelles of chiral (N-dodecanoyl-L-alanine) and achiral (N-dodecanoyl-glycine or N-dodecanoyl-2-methylalanine) surfactants have shown that the differences in retention factors and enhanced cooperative chiral recognition are the dominant factors contributing to the observed nonlinear enantioselectivity. chemrxiv.org Linear solvation energy relationships (LSER) have also been employed to characterize mixed micellar systems, concluding that hydrogen bonding interactions significantly affect the selectivity of these pseudostationary phases. nih.gov

Equilibrium-Based Models for Chiral Amplification Phenomena

Chiral amplification, where a small enantiomeric excess of a chiral component leads to a much larger effect in the bulk properties of a system, is a phenomenon observed in supramolecular chemistry. nih.gov Equilibrium-based models, such as those extending nucleation-elongation principles, have been developed to rationalize this amplification in cooperative supramolecular copolymerizations. nih.gov

These models, which can be applied to systems where monomers are enantiomerically related, use mass-balance principles to derive nonlinear equations that describe the thermodynamic equilibrium state. nih.gov While not directly applied to this compound in the provided context, these models are highly relevant to understanding the "majority-rules" effect sometimes seen in chiral systems, including the potential for such phenomena in mixed micellar systems of chiral and racemic surfactants. chemrxiv.org The so-called "sergeants and soldiers" effect, where chiral monomers induce a chiral conformation in achiral monomers within a copolymer, is a related concept that could be at play in mixed micellar systems. chemrxiv.org

Advanced Methodological Applications of N Dodecoxycarbonylvaline in Electrokinetic Separations

Optimized Operational Parameters for Enantiomeric Separations utilizing N-Dodecoxycarbonylvaline in Micellar Electrokinetic Chromatography

The successful application of this compound in MEKC for enantiomeric separations hinges on the careful optimization of several operational parameters. The concentration of the surfactant, the composition of the buffer, the pH, and the use of organic modifiers all play crucial roles in achieving high resolution and efficiency.

Separation of Specific Classes of Enantiomeric Compounds

This compound has proven to be a versatile chiral selector, capable of resolving enantiomers from various classes of compounds.

The enantiomeric separation of benzoylated amino acids, such as alanine (B10760859), aminobutyric acid, and leucine, has been successfully achieved using N-dodecoxycarbonyl-(S)-valine as a chiral selector in MEKC. tandfonline.comtandfonline.com A critical factor for successful separation is the modification of the amino acids; the carboxylic function must be blocked, typically through the formation of methyl esters. tandfonline.comtandfonline.com This modification prevents the repulsion of the negatively charged carboxylate group by the hydrophobic interior of the chiral micelles. tandfonline.comtandfonline.com

Research has shown that the highest enantioselectivity for these compounds is obtained with the 3,5-dinitrobenzoyl derivatives, achieving a selectivity factor (α) greater than 1.07. tandfonline.comtandfonline.com The elution order of similarly substituted amino acid derivatives generally follows their hydrophobicity, with alanine eluting before aminobutyric acid, and aminobutyric acid before leucine. tandfonline.com

Table 1: Enantiomeric Separation Data for N-3,5-dinitrobenzoyl Amino Acid Methyl Esters using N-Dodecoxycarbonyl-(S)-valine

| Analyte | Selectivity (α) |

|---|---|

| Alanine | > 1.07 |

| Aminobutyric Acid | > 1.07 |

This table is based on data indicating the highest enantioselectivity was obtained for the 3,5-dinitrobenzoyl derivatives with α > 1.07. tandfonline.comtandfonline.com

This compound is highly effective for the enantiomeric separation of a wide array of basic pharmaceutical drugs. nih.govdoi.org This includes clinically significant classes such as beta-blockers (e.g., pindolol, atenolol, metoprolol, propranolol), beta-agonists (e.g., ephedrine, pseudoephedrine), and phenolic amino alcohols (e.g., norphenylephrine, salbutamol). doi.orgnih.gov The versatility of DDCV allows for the separation of both polar and more hydrophobic chiral analytes within the same buffer system. nih.gov

An effective electrolyte system for these separations often consists of 25 mM DDCV, 100 mM of the zwitterionic buffer CHES (2-[N-cyclohexylamino]ethanesulfonic acid), and 10 mM triethylamine (B128534) (TEA). nih.gov Under these conditions, selectivities for enantiomeric pairs have been reported to range from 1.03 to 1.23, accompanied by good efficiencies. nih.gov For highly hydrophobic compounds like alprenolol (B1662852) and propranolol (B1214883), the addition of an organic modifier such as acetonitrile (B52724) (20-25%) may be necessary to achieve optimal resolution. nih.gov A key advantage of DDCV is its availability in both (R) and (S) optically pure forms, which permits the reversal of the enantiomeric migration order simply by switching the surfactant's enantiomeric form. doi.org

The separation of hydrophobic compounds using this compound in MEKC benefits significantly from the addition of organic modifiers to the buffer system. nih.gov While many separations achieve the best enantiomeric resolution with either no organic modifier or a low concentration (e.g., 5% acetonitrile), highly hydrophobic solutes require higher concentrations. nih.gov For instance, the resolution of the enantiomers of alprenolol and propranolol necessitates the addition of 20-25% acetonitrile. nih.gov The use of this compound has also been noted in the context of determining the hydrophobicity of basic pharmaceutical drugs by examining the correlation between the logarithm of the retention factor (log k) and the n-octanol-water partition coefficients (log P_ow_). nih.gov

Impact of Electrolyte Composition and Buffer System Parameters on Separation Performance

The composition of the electrolyte and the parameters of the buffer system are critical determinants of the success of enantiomeric separations using this compound.

Influence of Inorganic Counterions (e.g., Li+, Na+, K+) on Peak Shape, Efficiency, and Selectivity

The choice of inorganic counterion in the DDCV micellar system has a profound impact on the separation performance. doi.orgnih.gov Studies comparing lithium (Li+), sodium (Na+), and potassium (K+) as counterions for the anionic DDCV micelles have revealed significant differences in peak shape, efficiency, and selectivity. doi.orgnih.gov

The use of Li+ as the counterion results in a markedly improved and more symmetrical peak shape compared to Na+ and K+. doi.orgnih.gov This is attributed to a better match between the mobilities of the analyte and the counterion. nih.gov Average asymmetry factors in LiDDCV, NaDDCV, and KDDCV buffers have been reported as 1.9, 3.7, and 4.2, respectively. doi.orgnih.gov

Furthermore, an increase in separation efficiency of 50-100% for hydrophobic solutes and over 100% for many hydrophilic solutes has been observed when using LiDDCV compared to NaDDCV and KDDCV. nih.gov This enhancement is likely due to improved mass transfer. nih.gov The advantage of using Li+ is even more pronounced when considering equivalent Joule heating, as the conductances of Li+, Na+, and K+ differ. nih.gov The Li+ system generally leads to better peak shape, higher efficiency and resolution, and shorter analysis times. nih.gov

Table 2: Effect of Inorganic Counterions on Peak Asymmetry in DDCV MEKC

| Counterion | Average Asymmetry Factor |

|---|---|

| Li+ | 1.9 |

| Na+ | 3.7 |

This table is based on reported average asymmetry factors in LiDDCV, NaDDCV, and KDDCV buffers. doi.orgnih.gov

Effects of Organic Modifiers (e.g., acetonitrile) on Elution Range and Resolution

The addition of organic modifiers, such as acetonitrile, to the separation buffer in electrokinetic chromatography (EKC) systems utilizing this compound (DDCV) has a significant impact on the elution range and resolution of chiral separations. The influence of these modifiers is particularly crucial for the analysis of highly hydrophobic compounds.

The use of organic modifiers can enhance the solubility of analytes that are poorly soluble in purely aqueous buffer solutions. rug.nl More importantly, they can improve selectivity by affecting the effective mobility of the analytes and the electroosmotic flow (EOF). rug.nl In studies involving DDCV micelles with different counterions (Li+, Na+, and K+), the effect of acetonitrile was investigated. nih.gov It was observed that for most analytes, the best enantiomeric resolution was achieved with either no acetonitrile or a low concentration of 5%. nih.gov However, for highly hydrophobic solutes like alprenolol and propranolol, a much higher concentration of 20-25% acetonitrile was necessary to achieve separation. nih.gov This demonstrates that the optimal concentration of the organic modifier is highly dependent on the hydrophobicity of the analyte.

The addition of organic modifiers generally expands the migration time window in micellar electrokinetic chromatography (MEKC). nih.gov While urea (B33335) and methanol (B129727) show the least expansion, acetonitrile, dioxane, tetrahydrofuran (B95107) (THF), 1-propanol, and 2-propanol have a more pronounced effect. nih.gov The elutropic strength, a measure of the solvent's ability to elute a solute, follows a general order of urea < methanol < acetonitrile < 2-propanol < dioxane, with THF showing the most significant impact on selectivity. nih.gov

It's also noted that organic modifiers can reduce the electroosmotic flow, which can lead to better resolution but also longer analysis times. rug.nl The specific choice and concentration of the organic modifier must be carefully optimized for each separation to balance resolution, analysis time, and analyte solubility.

Investigations into pH Stability and Optimal Elution Window

The pH of the background electrolyte is a critical parameter in electrokinetic separations with this compound, influencing both the stability of the pseudostationary phase and the elution characteristics of the analytes. The chiral surfactant DDCV has been shown to be effective for the separation of numerous enantiomeric pharmaceutical compounds. nih.gov

Investigations into the pH stability of DDCV have been conducted through the use of mixed micelles and vesicles. nih.gov The incorporation of DDCV into mixed micelles with sodium dodecyl sulfate (B86663) (SDS) or into unilamellar vesicles with cetyltrimethylammonium bromide (CTAB) has been shown to enhance the elution range. nih.gov This enhancement is crucial for the separation of a wider range of compounds.

The choice of buffer and its pH can significantly affect chromatographic performance. For instance, in chiral microemulsion electrokinetic chromatography (MEEKC) using DDCV, changing from a zwitterionic buffer (ACES) to a phosphate (B84403) buffer at the same concentration led to improved efficiency and shorter analysis times, although it resulted in a decrease in chiral resolution. nih.gov This highlights the trade-off that often exists between different separation parameters when optimizing the pH and buffer composition. In another study, it was found that for the separation of uric acid and related compounds using a nonionic microemulsion, a pH range of 9.00 to 9.50 was optimal, as lower pH values resulted in poor ionization of the analytes. psu.edu

The elution window, which is the time between the elution of an unretained solute and the elution of the micelle, has a dramatic effect on resolution in EKC. researchgate.net By optimizing the pH and other experimental conditions, the elution window can be manipulated to improve the separation of enantiomers.

Utilization of this compound in Microemulsion Electrokinetic Chromatography (MEEKC)

This compound has been successfully employed as a chiral surfactant in the formulation of microemulsions for MEEKC. This technique offers several advantages over traditional MEKC, including an enhanced elution range and improved chiral enantioselectivity for a variety of pharmaceutical compounds. researchgate.netresearchgate.net The incorporation of DDCV into a microemulsion can more than double the elution range compared to its micellar form. researchgate.net

A typical DDCV-based microemulsion consists of the chiral surfactant, an oil such as ethyl acetate (B1210297), a co-surfactant like 1-butanol, and a buffer. nih.govresearchgate.net The composition of the microemulsion can be tailored to optimize separation performance. For instance, increasing the concentration of DDCV from 1% to 4% in a phosphate buffer system significantly increased the efficiency of the separation of 15 different pharmaceutical compounds, with the number of theoretical plates rising from a range of 34,000-59,000 N/m to 160,000-400,000 N/m. nih.gov This improvement in efficiency, along with an expanded elution range and optimized retention factors, led to enhanced resolution and the successful separation of all 11 enantiomeric pairs tested. nih.gov

Interestingly, for the same compounds, the enantioselectivity provided by chiral DDCV microemulsions (ranging from 1.06 to 1.30 for neutral and cationic drugs) was slightly higher than that provided by chiral DDCV micelles. researchgate.net This suggests that the microemulsion environment provides a more effective chiral recognition mechanism.

Development and Characterization of Novel Three-Chiral-Component Microemulsions

A significant advancement in MEEKC has been the development of novel microemulsions containing three chiral components. researchgate.netresearchgate.net These formulations incorporate a chiral surfactant (R- and S-DDCV), a chiral co-surfactant (S-2-hexanol), and a chiral oil (R- and S-diethyl tartrate) to create a highly selective pseudostationary phase. researchgate.net The combination of these three chiral entities has been shown to lead to improvements in enantioselectivity and resolution for the separation of various pharmaceutical enantiomers, including atenolol, ephedrine, and metoprolol. researchgate.netresearchgate.net

While the one-chiral-component microemulsion (containing only chiral DDCV) generally provides better efficiencies, the simultaneous incorporation of three chiral components into the aggregate enhances the chiral recognition capabilities of the system. researchgate.net Thermodynamic models have been used to identify enantioselective synergies within these three-chiral-component nanodroplets. researchgate.net

Studies have also compared these triple-chirality systems with dual-chirality systems, such as those containing a chiral surfactant and a chiral co-surfactant, or a chiral surfactant and a chiral oil. researchgate.net Formulations with a chiral surfactant and a chiral co-surfactant have demonstrated significantly better resolution. researchgate.net

Enhanced Elution Range and Chiral Enantioselectivity in Microemulsion Formulations

The use of this compound in microemulsion formulations has consistently demonstrated an enhanced elution range and improved chiral enantioselectivity compared to micellar systems. researchgate.netresearchgate.net The microemulsion environment, with its oil core, provides a different partitioning medium for analytes, leading to a wider elution window. As previously mentioned, incorporating DDCV into a microemulsion can more than double the elution range compared to its micellar counterpart. researchgate.net

The enantioselectivity of these systems is also notably improved. In general, as more chiral components are added to the microemulsion (from one to three), the enantioselectivity and resolution are enhanced, although this often comes at the cost of decreased efficiency. researchgate.net For example, the enantioselectivity for neutral and cationic drugs in DDCV microemulsions was found to be slightly higher than in DDCV micelles. researchgate.net

The strategic combination of different chiral components can lead to synergistic effects. For instance, in a dual-chirality system with a chiral surfactant and a chiral oil, using opposite stereochemical configurations for the surfactant and oil resulted in higher enantioselectivities for ephedrine-based compounds compared to a single-chiral-component system. researchgate.net This highlights the tunable nature of these microemulsion systems for optimizing chiral separations.

Integration of this compound-based Separations with Advanced Detection Modalities (e.g., MEEKC-MS)

The coupling of MEEKC with mass spectrometry (MS) represents a powerful analytical tool, combining the high separation efficiency and selectivity of MEEKC with the sensitive and specific detection capabilities of MS. While the direct coupling of MEEKC to MS can be challenging due to the non-volatile nature of the microemulsion components, successful integrations have been reported.

The use of MEEKC-MS allows for the unambiguous identification of separated enantiomers and any impurities present. nih.gov This is particularly valuable in pharmaceutical analysis where the presence of even minor impurities can be critical. Studies have utilized MEEKC-MS to measure the purity of DDCV enantiomers and to assess the impact of these impurities on the chromatographic figures of merit. nih.gov This integration provides a more complete understanding of the separation system and the factors influencing its performance.

Supramolecular Self Assembly and Nanostructure Formation by N Dodecoxycarbonylvaline

Formation and Characterization of Chiral Micelles above the Critical Micelle Concentration

Above a specific concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual N-Dodecoxycarbonylvaline monomers aggregate to form micelles. uniba.skjh.edu This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic dodecyl tails and water molecules. core.ac.uk The hydrophobic tails sequester themselves in the core of the micelle, while the hydrophilic carboxylate head groups are exposed to the aqueous environment on the micellar surface. uniba.sknih.gov The presence of the chiral valine residue in the headgroup imparts chirality to the entire micellar assembly.

The CMC is a fundamental characteristic of a surfactant and can be determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration. uniba.sknanoscience.com Techniques such as surface tensiometry, conductivity measurements, and fluorescence spectroscopy are commonly employed to pinpoint the CMC. jh.edunanoscience.comresearchgate.net For instance, the CMC of sodium dodecyl sulfate (B86663) (SDS), a common anionic surfactant, has been determined to be approximately 8.00 mM in water at 298.15 K through conductivity measurements. researchgate.net While specific CMC values for this compound are dependent on experimental conditions such as temperature, pH, and the presence of counterions, the formation of micelles is a defining characteristic of its behavior in solution. nih.govdoi.org

The structure of these chiral micelles is typically spherical, with the size and aggregation number (the number of monomers per micelle) being influenced by factors like the nature of the counterion and the addition of co-solvents. nih.govnih.gov For example, studies have shown that the choice of monovalent counterions (Li+, Na+, K+) significantly affects the properties of this compound micelles, influencing peak shape and efficiency in chromatographic applications. nih.gov

Formation and Investigation of Vesicle Structures by this compound

Under certain conditions, such as in the presence of a cationic surfactant like cetyltrimethylammonium bromide (CTAB), this compound can form unilamellar vesicles. nih.gov These vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. The formation of vesicles from a single-chain surfactant like this compound is a noteworthy phenomenon, as vesicle formation often requires double-chain amphiphiles.

The investigation of these vesicle structures has revealed their potential to enhance the elution range in electrokinetic chromatography, a key separation technique. nih.gov The bilayer structure of the vesicles provides a different microenvironment compared to the micellar core, which can lead to altered partitioning and interaction with analytes. The characterization of these vesicles involves techniques such as light scattering and electron microscopy to determine their size, shape, and lamellarity.

Compositional Effects on Aggregate Structure, Stability, and Chiral Properties in Mixed Micelle Systems (e.g., with achiral surfactants)

The incorporation of this compound into mixed micellar systems with achiral surfactants, such as sodium dodecyl sulfate (SDS), has been shown to modulate the properties of the resulting aggregates. nih.gov The composition of these mixed micelles can have a profound impact on their structure, stability, and, most importantly, their chiral recognition capabilities. chemrxiv.org

Research has demonstrated that the enantioselectivity of mixed micelles does not always exhibit a linear relationship with the mole fraction of the chiral surfactant. chemrxiv.org This nonlinear dependency suggests cooperative phenomena within the mixed micelle. chemrxiv.org Several mechanisms have been proposed to explain this behavior, including:

Synergistic and antagonistic interactions between the different surfactant molecules.

The transfer of chirality from the chiral this compound to the achiral surfactant, inducing a chiral conformation in the latter. chemrxiv.org

Differences in the capacity factor of the individual surfactants. chemrxiv.org

Enhanced cooperative chiral recognition at the boundaries between chiral and achiral surfactant domains within the micelle. chemrxiv.org

Studies on mixed micelles of N-acyl amino acids have indicated that differences in capacity factors and enhanced cooperative chiral recognition are often the dominant mechanisms for the observed nonlinear enantioselectivity. chemrxiv.org The stability and structure of these mixed aggregates can be fine-tuned by varying the ratio of the chiral to achiral surfactant, offering a versatile platform for optimizing separation processes. For instance, the addition of an achiral surfactant can be used to increase the total micelle concentration while maintaining the enantioselectivity of the chiral surfactant, up to a certain point. chemrxiv.org

| System | Composition | Observed Effect | Reference |

| Mixed Micelles | This compound and Sodium Dodecyl Sulfate (SDS) | Enhancement of elution range in electrokinetic chromatography. | nih.gov |

| Mixed Micelles | This compound and Cetyltrimethylammonium Bromide (CTAB) | Formation of unilamellar vesicles. | nih.gov |

| Mixed Micelles | Chiral and Achiral N-acyl amino acids | Nonlinear composition dependencies of enantioselectivity. | chemrxiv.org |

Dynamic Behavior and Reversibility of this compound Supramolecular Assemblies

Supramolecular assemblies, including the micelles and vesicles formed by this compound, are not static entities but rather exist in a dynamic equilibrium with their constituent monomers in solution. nih.gov This dynamic nature is a key feature of self-assembly processes governed by non-covalent interactions. The continuous exchange of monomers between the bulk solution and the aggregates allows the system to respond to changes in conditions such as concentration, temperature, or the introduction of other molecules. nih.gov

The reversibility of the self-assembly process is crucial for the "self-correction" of the structures, enabling the formation of thermodynamically stable aggregates. nih.gov This means that any kinetically trapped, less stable structures can disassemble and reassemble into more favorable configurations. This dynamic behavior is essential for applications where the system needs to adapt, such as in controlled release systems or as dynamic pseudo-stationary phases in chromatography.

The lability of the components that is fundamental to their efficient self-assembly also imparts dynamic properties to the resulting solution. nih.gov A comprehensive understanding of these dynamic processes is vital for designing and controlling the functionality of these nanostructures for specific applications. nih.gov

Advanced Analytical Characterization of N Dodecoxycarbonylvaline and Its Assembled Architectures

Spectroscopic Techniques for Probing N-Dodecoxycarbonylvaline Aggregates

Spectroscopy offers a powerful, non-invasive window into the molecular and supramolecular behavior of this compound. By analyzing the interaction of light with its aggregates, detailed information regarding chirality, local environment, and assembly dynamics can be obtained.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sg This technique is exceptionally sensitive to the chiral environment within a sample, making it indispensable for studying chiral molecules like this compound, which is derived from the chiral amino acid valine. ntu.edu.sgjascoinc.com

When individual this compound monomers self-assemble into supramolecular structures such as micelles or vesicles, the chirality of the individual molecules can be transferred to the entire aggregate. nih.gov This phenomenon, known as supramolecular chirality, results in a distinct CD signal that is characteristic of the assembled architecture. CD spectroscopy can, therefore, be used to monitor the formation of these chiral assemblies in solution. nih.govrsc.org The process involves observing changes in the CD spectrum as a function of concentration or other environmental factors. A significant change or the appearance of new signals in the CD spectrum upon aggregation provides evidence of chiral transfer and can offer insights into the specific arrangement and packing of the chiral monomers within the supramolecular structure. nih.gov While this compound is widely utilized for its chiral recognition capabilities in separation science, the application of CD spectroscopy would be the primary method to directly probe the expression of this chirality on a supramolecular level. nih.govresearchgate.net

Fluorescence spectroscopy is a highly sensitive technique used to investigate the microenvironments of micellar systems. documentsdelivered.com The method typically employs fluorescent probes, which are molecules that exhibit changes in their fluorescence properties (such as emission wavelength, quantum yield, and lifetime) in response to the polarity of their immediate surroundings. rsc.org

To analyze the microenvironment of this compound micelles, a lipophilic fluorescent probe would be introduced into the aqueous solution. Below the critical micelle concentration (CMC), the probe resides in the polar aqueous environment. Upon the formation of micelles, the probe partitions into the nonpolar, hydrophobic core of the this compound aggregates. This transition from a polar to a nonpolar environment induces a measurable shift in the probe's fluorescence emission spectrum. By analyzing these spectral shifts, one can deduce the micropolarity and hydrophobicity within the micellar core. rsc.org Furthermore, techniques like fluorescence lifetime imaging microscopy (FLIM) can provide detailed information on the partitioning of different components within the aggregates and monitor the evolution of these systems. nih.gov This approach allows for a detailed characterization of the internal domains of the aggregates, which is crucial for understanding their solubilization capacity and interaction with other molecules.

Surface Tension Measurements for Determination of Aggregation Behavior

Surface tension measurements are a fundamental method for studying the aggregation behavior of surfactants like this compound in aqueous solutions. mdpi.com As an amphiphilic molecule, this compound monomers will initially adsorb at the air-water interface, leading to a decrease in the surface tension of the solution as its concentration increases. frontiersin.org

This trend continues until the interface becomes saturated with monomers. At this point, further addition of the surfactant leads to the formation of aggregates (micelles) in the bulk solution. frontiersin.org The concentration at which this occurs is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the concentration of free monomers in the solution (and thus at the interface) remains relatively constant, causing the surface tension to plateau. frontiersin.org By plotting surface tension as a function of the logarithm of the this compound concentration, the CMC can be accurately determined from the inflection point of the curve. mdpi.com This value is a critical parameter that defines the onset of self-assembly and is essential for understanding the surfactant's properties and applications.

Interactive Table: Representative Surface Tension Data for Determining the Critical Micelle Concentration (CMC) of a Surfactant

This table provides illustrative data demonstrating how surface tension measurements are used to identify the CMC. The values are representative and not specific to this compound.

| Surfactant Concentration (mM) | Surface Tension (mN/m) |

| 0.01 | 71.5 |

| 0.05 | 68.2 |

| 0.1 | 64.1 |

| 0.5 | 55.3 |

| 1.0 | 48.0 |

| 2.0 | 40.5 |

| 4.0 | 35.1 |

| 6.0 | 34.9 |

| 8.0 | 34.8 |

| 10.0 | 34.8 |

Electrophoretic Mobility Studies of this compound in Aqueous and Mixed Media

Electrophoretic techniques, particularly capillary electrophoresis (CE), are powerful tools for characterizing the properties of charged species and aggregates in solution. rug.nlrug.nl this compound, as a chiral anionic surfactant, has been extensively studied as a pseudostationary phase in a form of CE known as micellar electrokinetic chromatography (MEKC). nih.gov

In these studies, the electrophoretic mobility of this compound aggregates is a key parameter. Research has shown that this compound can be incorporated into various supramolecular systems, each with distinct electrophoretic characteristics. nih.gov For instance, investigations have compared the behavior of pure this compound micelles, mixed micelles (formed with sodium dodecyl sulfate (B86663), SDS), and vesicles (formed with cetyltrimethylammonium bromide, CTAB). nih.gov The formation of mixed micelles and vesicles was found to significantly enhance the elution range available in chromatographic separations. nih.gov The addition of organic solvents to the aqueous buffer (mixed media) can further alter the electrophoretic mobility by influencing the pKa of the valine headgroup, the viscosity of the medium, and the solvation of the aggregates. researchgate.net These studies are crucial for optimizing separation conditions and understanding the fundamental interactions governing the movement of the aggregates under an electric field.

Interactive Table: Supramolecular Systems of this compound Studied by Electrophoresis nih.gov

| System Type | Composition | Purpose |

| Micelles | This compound (DDCV) | Baseline chiral pseudostationary phase. |

| Mixed Micelles | DDCV and Sodium Dodecyl Sulfate (SDS) | To enhance the elution range. |

| Vesicles | DDCV and Cetyltrimethylammonium Bromide (CTAB) | To create a different type of aggregate with a potentially wider elution range and pH stability. |

Structural Analysis Methods Applied to this compound-Containing Supramolecular Systems (e.g., X-ray Diffraction on relevant assembled structures if applicable)

While spectroscopic and surface methods provide information on aggregate formation and properties, direct structural analysis techniques are required to determine the precise spatial arrangement of molecules within the assembled architectures. X-ray diffraction (XRD) is a primary tool for elucidating the atomic and molecular structure of crystalline materials. iastate.eduanton-paar.com

For self-assembled systems, XRD techniques can reveal long-range order. If this compound were to form solid crystals or liquid crystalline phases, single-crystal or powder XRD could be used to determine the unit cell parameters and the detailed packing of the molecules. iastate.edunih.gov For aggregates in solution, such as micelles and vesicles, Small-Angle X-ray Scattering (SAXS) is the more appropriate technique. SAXS measures the elastic scattering of X-rays at very small angles to probe structural features on the nanometer scale. researchgate.net Analysis of SAXS data can provide information about the size, shape, and internal structure of the this compound aggregates. mdpi.com Although specific XRD or SAXS studies on this compound assemblies are not prominently reported in the reviewed literature, these methods represent the definitive approach for obtaining high-resolution structural data on its supramolecular systems. malvernpanalytical.com

Computational and Theoretical Investigations of N Dodecoxycarbonylvaline Systems

Molecular Dynamics Simulations of N-Dodecoxycarbonylvaline-Analyte Interactions within Chiral Aggregates

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are employed to model the formation and dynamics of the micellar aggregates that act as the pseudostationary phase in electrokinetic chromatography. These simulations provide a dynamic picture of how analyte enantiomers interact with the chiral surfactant.

The process begins with the construction of a simulation box containing this compound monomers, water molecules, and counterions. Over the course of the simulation, which calculates the forces between atoms and their subsequent motions in femtosecond time steps, the surfactant monomers self-assemble into a micellar structure. The hydrophobic dodecyl chains form the core of the micelle, while the hydrophilic N-oxycarbonylvaline headgroups are exposed to the aqueous environment.

Once the chiral aggregate is formed and equilibrated, analyte enantiomers are introduced into the system. The simulations then track the trajectory and orientation of the analytes as they interact with the micelle. Key research findings from such simulations on analogous amino acid-based surfactant systems reveal several critical aspects of the interaction scirp.orgnih.gov:

Analyte Penetration: Simulations show the extent to which analytes penetrate the micelle, with some interacting primarily at the surface near the chiral valine headgroups, while others may intercalate more deeply into the hydrophobic core.

Interaction Lifetimes: The duration of the interaction between each enantiomer and the chiral selector can be calculated, providing insights into the stability of the transient diastereomeric complexes formed.

Conformational Analysis: MD simulations can monitor the conformational flexibility of the valine headgroup upon analyte binding. Changes in dihedral angles of the chiral selector can indicate an induced-fit mechanism that contributes to chiral recognition nih.gov.

Binding Free Energy Calculations: Advanced simulation techniques, such as umbrella sampling or free energy perturbation, can be used to calculate the binding free energy for each enantiomer. The difference in these energies (ΔΔG) is directly related to the enantioselectivity of the system tdl.org. A more negative binding free energy indicates a more stable complex.

These simulations allow researchers to visualize and quantify the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and steric hindrance, that contribute to the differential binding of enantiomers.

Table 1: Typical Parameters for MD Simulation of an this compound Micelle System

| Parameter | Typical Value/Description |

|---|---|

| Simulation Software | NAMD, GROMACS, AMBER |

| Force Field | CHARMM, OPLS-AA, AMBER |

| Water Model | TIP3P, SPC/E |

| System Size | ~50-100 Surfactant Monomers, ~20,000-50,000 Water Molecules |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Time Step | 2.0 fs |

| Simulation Length | 100 - 500 ns |

Quantum Chemical Calculations for Elucidating Chiral Recognition Mechanisms

While MD simulations provide a powerful tool for studying the dynamics of large molecular systems, quantum chemical (QC) calculations offer a more detailed electronic-level understanding of the interactions crucial for chiral recognition. Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, allowing for a precise quantification of the intermolecular forces between the this compound selector and the individual enantiomers of an analyte.

The primary goal of using QC calculations in this context is to elucidate the fundamental mechanism of chiral discrimination. This is typically achieved by modeling the interaction between a single this compound molecule (or a small fragment representing the chiral headgroup) and one analyte enantiomer. The key findings derived from these calculations include:

Optimized Geometries: QC methods can determine the most stable 3D arrangement (geometry) of the transient diastereomeric complex formed between the chiral selector and each enantiomer. This reveals the preferred orientation and proximity of the interacting molecules.

Interaction Energy Decomposition: The total binding energy can be broken down into its constituent physical components, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and steric repulsion. This analysis identifies the specific forces that are most critical for chiral recognition. For instance, the amide linkage in the this compound headgroup can act as a key hydrogen bond donor and acceptor site chalmers.se.

Quantification of Energy Differences: The most crucial output is the precise calculation of the interaction energy for both diastereomeric complexes (Selector-R-enantiomer and Selector-S-enantiomer). A difference in these binding energies (ΔE), even if small, indicates a thermodynamic preference for one enantiomer over the other, which is the basis for chiral separation.

These calculations often support the classic "three-point interaction model," where differential recognition arises from at least three points of interaction between the chiral selector and the analyte. QC calculations can validate this model by identifying the specific atomic contacts (e.g., a hydrogen bond, a steric clash, and a π-π interaction) and quantifying their energetic contributions.

Table 2: Hypothetical Quantum Chemical Calculation Results for Analyte Enantiomers with this compound

| Complex | Binding Energy (kcal/mol) | Energy Difference (ΔE) (kcal/mol) | Key Interacting Groups |

|---|---|---|---|

| This compound + (R)-Analyte | -8.5 | 0.7 | Valine COOH, Analyte NH2 (H-Bond); Valine Isopropyl, Analyte Phenyl (Steric) |

| This compound + (S)-Analyte | -7.8 | Valine COOH, Analyte NH2 (H-Bond); Weaker steric and van der Waals contacts |

Predictive Models for Retention and Selectivity in Electrokinetic Chromatography utilizing this compound as a Chiral Selector

Building on the insights from experimental data and computational studies, predictive models can be developed to forecast the retention and selectivity of new or untested analytes in an electrokinetic chromatography system using this compound. The most common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models, or more specifically in this context, Quantitative Structure-Enantioselective Retention Relationship (QSERR) models nih.gov.

A QSERR model is a statistical equation that correlates the chromatographic behavior of a series of compounds with their structural and physicochemical properties, known as molecular descriptors. The development of such a model follows a systematic workflow:

Data Set Compilation: A training set of diverse chiral analytes is selected, and their retention factors (k) and enantioselectivity factors (α) are experimentally determined using this compound as the chiral selector.

Descriptor Generation: For each analyte in the training set, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) properties.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Partial Least Squares, Support Vector Machines), are used to identify the subset of descriptors that best correlates with the observed retention and selectivity. The resulting equation is the QSERR model. The model's robustness and predictive power are rigorously tested through internal (e.g., cross-validation) and external validation (using a separate test set of analytes not used in model creation) nih.govnih.gov.

A validated QSERR model can be a powerful tool. It can be used to:

Predict Separation: Estimate the retention and selectivity for new analytes before performing any experiments, saving time and resources.

Mechanistic Insight: The descriptors that appear in the final model provide valuable information about the molecular properties that are most important for achieving a successful chiral separation with this compound. For example, if a descriptor related to hydrogen bond donating capacity is found to be significant, it suggests that this interaction plays a key role in the recognition mechanism.

Optimize Analytes: Guide the chemical modification of analytes to improve their separation.

Table 3: Components of a Predictive QSERR Model

| Component | Description | Example |

|---|---|---|

| Response Variable | The experimental chromatographic parameter to be predicted. | log(α) or log(k) |

| Molecular Descriptors | Numerical values that encode the structural and physicochemical properties of the analyte. | Molecular Weight, LogP, Polar Surface Area, Dipole Moment, Number of H-bond donors. |

| Mathematical Equation | The statistical relationship linking descriptors to the response variable. | log(α) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |

| Validation Metrics | Statistical parameters used to assess the model's accuracy and predictive power. | R² (Coefficient of determination), Q² (Cross-validated R²), R²_pred (External validation R²) |

Future Research Directions and Emerging Applications of N Dodecoxycarbonylvaline

Development of Next-Generation N-Dodecoxycarbonylvaline-Based Chiral Selectors with Enhanced Performance

The efficacy of this compound as a chiral selector is well-documented, particularly in micellar electrokinetic chromatography (MEKC). nih.gov However, ongoing research aims to amplify its performance by modifying the micellar environment. These next-generation systems exhibit improved efficiency, resolution, and peak symmetry.

Key strategies for enhancing performance include:

Counterion Optimization: The choice of inorganic counterion in the DDCV micellar system significantly impacts separation performance. Studies have shown that replacing the common sodium (Na+) counterion with lithium (Li+) leads to a substantial improvement in peak shape and a 50-100% increase in efficiency for many analytes. nih.govdoi.org This is attributed to a better match between the mobilities of the analyte and the counterion, as well as enhanced mass transfer. nih.gov

Mixed Micelle and Vesicle Formation: To broaden the elution range for analytes with varying hydrophobicities, DDCV can be incorporated into mixed molecular aggregates. The formation of mixed micelles with a second anionic surfactant like sodium dodecyl sulfate (B86663) (SDS), or the creation of unilamellar vesicles with a cationic surfactant such as cetyltrimethylammonium bromide (CTAB), has been shown to enhance the separation window. researchgate.net

Co-surfactant Modified "Swollen" Micelles: The addition of a medium-chain alcohol, such as 2-hexanol (B165339), as a co-surfactant creates "swollen" micelles. This modification alters the micellar microenvironment, and by adjusting the concentration of DDCV and the chiral or racemic co-surfactant, enantioselectivity and resolution can be finely tuned and often increased. nih.gov

| DDCV System | Key Modification | Observed Advantage | Average Asymmetry Factor | Reference |

|---|---|---|---|---|

| NaDDCV | Standard Sodium Counterion | Baseline Performance | 3.7 | nih.gov |

| KDDCV | Potassium Counterion | - | 4.2 | nih.gov |

| LiDDCV | Lithium Counterion | Improved peak shape and efficiency | 1.9 | nih.gov |

| DDCV/2-hexanol | "Swollen" Micelles | Increased enantioselectivity and resolution | N/A | nih.gov |

| DDCV/CTAB | Vesicle Formation | Enhanced elution range | N/A | researchgate.net |

Exploration of this compound in Advanced Bioseparation Modalities and Biomimetic Systems

Future applications of DDCV are poised to move beyond conventional chromatography into advanced bioseparation and the development of systems that mimic biological recognition processes.

Advanced Bioseparation: The demonstrated success of DDCV in MEKC provides a strong foundation for its use in other electrokinetic and membrane-based separation techniques. nih.gov Its application in capillary electrochromatography (CEC) or as a chiral selector in liquid membrane systems could offer new avenues for separating complex biological mixtures. Furthermore, the formation of DDCV-based vesicles and liposomes offers a platform for separations that mimic transport across cell membranes. researchgate.netnih.gov These proteoliposomes, which can incorporate proteins, could be used to study drug-protein interactions in a dynamic chiral environment. nih.gov

Biomimetic Systems: The inherent chiral recognition capability of DDCV makes it an excellent candidate for the construction of biomimetic sensors and artificial receptors. nih.gov Synthetic receptors designed with DDCV or similar amino acid derivatives could mimic the lock-and-key specificity of enzymes or antibodies. researchgate.net Such systems could be developed for the specific recognition of glycans or other chiral biomolecules, with potential applications in diagnostics and antiviral research. researchgate.net

Potential Contributions to Smart and Responsive Supramolecular Materials

The molecular structure of this compound, featuring a chiral headgroup, a carbamate (B1207046) linker, and a long alkyl tail, is well-suited for its incorporation into "smart" materials that respond to external stimuli. nih.govnih.gov